molecular formula C42H51NO16 B13822300 methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Cat. No.: B13822300
M. Wt: 825.8 g/mol
InChI Key: ZBDDFHXUDIPRSM-GFIXRQRYSA-N
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Description

Cinerubin B is a natural compound produced by certain strains of the genus Streptomyces. It is an anthracycline antibiotic known for its bioactive properties, particularly its anticancer and antimicrobial activities .

Preparation Methods

Cinerubin B is typically isolated from the culture broth of Streptomyces species. The preparation involves fermentation of the Streptomyces strain, followed by extraction and purification processes. The fermentation is carried out under controlled conditions, including specific temperature, pH, and nutrient media to optimize the yield of Cinerubin B .

Chemical Reactions Analysis

Cinerubin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cinerubin B has a wide range of scientific research applications:

Mechanism of Action

Cinerubin B exerts its effects primarily by inducing the transcription of the p16INK4a gene, leading to cellular senescence. It also activates the p21 gene, which plays a role in cell cycle regulation. These actions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Cinerubin B is similar to other anthracycline antibiotics such as doxorubicin, daunorubicin, and aclacinomycin A. it is unique in its potent ability to induce p16 and p21 transcription at relatively low concentrations. This makes it a promising candidate for further research and development in anticancer therapies .

Properties

Molecular Formula

C42H51NO16

Molecular Weight

825.8 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3/t16-,17-,18-,21-,25-,26+,27-,28-,29-,34-,38-,39-,41+,42+/m0/s1

InChI Key

ZBDDFHXUDIPRSM-GFIXRQRYSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@H]7[C@H]([C@@H](O6)C)O[C@@H]8[C@H](O7)CC(=O)[C@@H](O8)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Origin of Product

United States

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